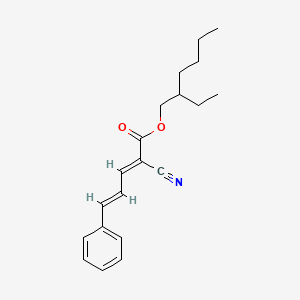

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives, which are widely used in medicinal chemistry, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical (NLO) Applications

Thiopyrimidine derivatives, including the one , have been explored for their potential in nonlinear optics (NLO). A study detailed the structural parameters, electronic, and NLO properties of thiopyrimidine derivatives, highlighting their promising applications in medicine and the NLO fields. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) analyses to evaluate the photophysical and NLO characteristics of these compounds, suggesting their suitability for optoelectronic and high-tech applications (Hussain et al., 2020).

Antiviral and Antimicrobial Activity

Several studies have synthesized and tested pyrimidine derivatives for their antiviral and antimicrobial activities. One research synthesized dihydropyrimidines with potential antihypertensive and anti-ulcer activities, contributing to the development of biologically active molecules with improved activity and lesser toxicity (Rana et al., 2004). Another study focused on the synthesis and characterization of a novel pyrimidine derivative for its antioxidant and radioprotective activities, indicating its potential in mitigating oxidative stress caused by ionizing radiation (Mohan et al., 2014).

Antitumor Agents

Compounds related to 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine have also been evaluated for their potential as antitumor agents. Research into dihydropyrimidine derivatives has revealed their structure-activity relationships, demonstrating significant antitumor activities and highlighting their potential in cancer treatment (Gangjee et al., 2009).

Synthesis and Chemical Properties

Studies have also focused on the synthesis and evaluation of pyrimidine derivatives, including their chemical properties and potential biological activities. One such research utilized microwave-assisted synthesis to produce novel thiazolopyrimidine derivatives, examining their antioxidant and antimicrobial activities and demonstrating the efficiency and benefits of microwave-assisted methods in chemical synthesis (Youssef & Amin, 2012).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-Dichloro-5-methylpyrimidine", "Ethyl mercaptan", "Isopropylamine", "Sodium hydride", "Bromine" ], "Reaction": [ "Step 1: 2,4-Dichloro-5-methylpyrimidine is reacted with ethyl mercaptan in the presence of sodium hydride to yield 2-(Ethylthio)-4,5-dichloro-6-methylpyrimidine.", "Step 2: The above product is then reacted with isopropylamine to form 2-(Ethylthio)-4,5-dichloro-6-methyl-2-(1-methylethyl)pyrimidine.", "Step 3: Finally, the product from step 2 is treated with bromine to yield 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine." ] } | |

CAS-Nummer |

77738-92-2 |

Molekularformel |

C10H16N2S |

Molekulargewicht |

196.312 |

IUPAC-Name |

4-ethylsulfanyl-6-methyl-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C10H16N2S/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |

InChI-Schlüssel |

UNQKKHXKUXOBRH-UHFFFAOYSA-N |

SMILES |

CCSC1=NC(=NC(=C1)C)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

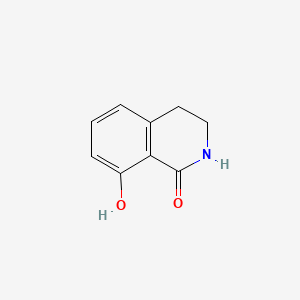

![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)